4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine
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Overview
Description
The compound “4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms, and a pyrimidine ring, which is a six-membered heterocycle with two nitrogen atoms . The molecule also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole, pyrimidine, and piperazine rings would contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazole derivatives have been reported to undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its molecular weight, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
- A molecular modeling study revealed that 2-pyrazoline compounds, including our target molecule, exhibit selective inhibition potential toward acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) active sites . This suggests a neuroprotective role, particularly in disorders like Parkinson’s disease (PD) and other age-linked neurological conditions.
- The compound’s superior thermally robust properties make it a promising candidate for use in energetic materials. These materials are essential for applications such as explosives and propellants. Notably, this compound shows insensitivity and potential as a metal-free detonating substance .
- Pyrazole-bearing compounds, including our target molecule, have demonstrated potent antileishmanial and antimalarial effects. Their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .
- The hydrochloride salt of 4-(3,5-dimethylpyrazol-1-yl)aniline is another derivative of interest. Its properties and applications warrant further investigation .
Neuroprotective Potential
Energetic Materials
Chemical Synthesis and Reagents
Antileishmanial and Antimalarial Activities
Aniline Derivatives
Future Directions
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O/c1-17-14-18(2)28(25-17)22-15-21(23-16-24-22)27-12-10-26(11-13-27)9-8-19-4-6-20(29-3)7-5-19/h4-7,14-16H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRLXRMECOQNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CCC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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